1-Ethyl-3-azabicyclo[3.1.0]hexane
Description
Significance of Bridged Azabicyclic Frameworks in Contemporary Organic Chemistry
Bridged bicyclic structures are crucial in modern organic and medicinal chemistry. Their defined spatial arrangement allows for the precise positioning of functional groups, which is critical for molecular recognition and biological activity. The introduction of a heteroatom, such as nitrogen, into the bicyclic framework not only influences the molecule's physical properties but also introduces a site for further chemical modification and potential biological interactions. beilstein-journals.org These frameworks serve as important synthons for creating complex molecules with multiple stereocenters. beilstein-journals.org
A defining characteristic of bridged bicyclic systems like 3-azabicyclo[3.1.0]hexane is their inherent rigidity. Unlike flexible, open-chain molecules, their conformation is highly constrained. nih.govnih.govrsc.org This structural rigidity reduces the entropic penalty upon binding to a biological target, such as an enzyme or receptor, which can lead to enhanced potency and selectivity. The 3-azabicyclo[3.1.0]hexane moiety is often used as a conformationally constrained isostere of the more flexible piperidine (B6355638) ring, a common motif in bioactive compounds. nih.govrsc.org This strategy has been successfully employed in the design of novel inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV). nih.govresearchgate.net
The 3-azabicyclo[3.1.0]hexane scaffold is a valuable fragment found in numerous natural and synthetic compounds. researchgate.netbeilstein-archives.orgbeilstein-journals.org Its presence is associated with a wide array of biological activities. For instance, derivatives have been identified as potent antagonists for the µ opioid receptor, inhibitors of ketohexokinase (KHK), and muscarinic receptor antagonists. nih.govrsc.org The versatility of this scaffold is further demonstrated by its incorporation into compounds exhibiting anti-inflammatory, antitumor, antibacterial, and antiviral properties. mdpi.comnih.gov
Table 1: Examples of Biological Activities Associated with the 3-Azabicyclo[3.1.0]hexane Scaffold
| Biological Target/Activity | Therapeutic Area | Reference |
| µ Opioid Receptor Antagonist | Pruritus (itching) | nih.gov, rsc.org |
| Ketohexokinase (KHK) Inhibitor | Non-alcoholic fatty liver disease | nih.gov, rsc.org |
| Muscarinic Receptor Antagonist | Neurological disorders | nih.gov, rsc.org |
| Dipeptidyl Peptidase IV (DPP-4) Inhibitor | Type 2 Diabetes | beilstein-journals.org |
| Antitumor | Oncology | mdpi.com, nih.gov |
| Antibacterial / Antiviral | Infectious Diseases | mdpi.com, nih.gov |
Historical Context and Evolution of Synthetic Approaches to Azabicyclo[3.1.0]hexanes
The synthesis of the 3-azabicyclo[3.1.0]hexane core has evolved significantly over the decades. bohrium.com Early methodologies often relied on intramolecular cyclopropanation reactions. nih.govscispace.com Key historical approaches included the metal-catalyzed oxidative cyclization of 1,6-enynes and the use of titanium (II) reagents for the cyclopropanation of N-allylamino acid amides. nih.govscispace.com Another established method was the intermolecular cyclization between 3-pyrrolines and metal carbenoids. nih.gov
More recently, the [3+2] cycloaddition reaction has emerged as a highly popular and versatile strategy for constructing this bicyclic system. scispace.com A notable example is the coupling of maleimides with hydrazines or their derivatives. rsc.orgscispace.com The development of synthetic chemistry has led to a plethora of methods, which can be broadly categorized into those starting from acyclic precursors and those involving the stepwise construction of the two rings. bohrium.com This progress has been marked by the introduction of various catalytic systems, including both transition-metal-based and metal-free approaches. bohrium.comnih.govresearchgate.net
Current Research Landscape and Emerging Trends for the 3-Azabicyclo[3.1.0]hexane System
The contemporary research landscape is focused on developing more efficient, selective, and environmentally friendly synthetic methods. bohrium.com Since 2010, significant progress has been made in both transition-metal-catalyzed and transition-metal-free reactions. bohrium.comexlibrisgroup.com
Transition-Metal Catalysis: A variety of transition metals, including copper, gold, palladium, rhodium, titanium, ruthenium, cobalt, and iridium, are utilized to catalyze the formation of the 3-azabicyclo[3.1.0]hexane ring. bohrium.comresearchgate.net Recent innovations include palladium-catalyzed borylative cyclization and silver-catalyzed oxidative cyclopropanation, which allow for the construction of multiple chemical bonds in a single step. researchgate.net Ultra-low loadings of dirhodium(II) catalysts have also proven effective for certain cyclopropanation reactions. researchgate.netacs.org
Transition-Metal-Free Reactions: There is a growing emphasis on avoiding transition metals to improve the sustainability of synthetic processes. bohrium.com Current metal-free strategies include iodine-mediated domino reactions, photoinduced oxidative cyclopropanations, and calcium-catalyzed cycloisomerizations. bohrium.com
Future Directions: Key challenges in the field include expanding the range of compatible substrates and functional groups, particularly in the development of asymmetric syntheses to produce specific enantiomers. bohrium.com A major emerging trend is the push towards greener methodologies, such as photocatalytic and electrochemical synthesis, to minimize waste and energy consumption. bohrium.com Furthermore, the synthesis of fluorinated 3-azabicyclo[3.1.0]hexane derivatives is an active area of research, as the incorporation of fluorine can significantly enhance the pharmacological properties of a molecule. nih.govscispace.com
Table 2: Modern Synthetic Approaches to the 3-Azabicyclo[3.1.0]hexane Scaffold
| Synthetic Strategy | Catalyst Type | Key Features | Reference |
| Oxidative Cyclopropanation | Silver (Ag) | Atom economical, oxidant-free (uses air) | researchgate.net |
| Borylative Cyclization | Palladium (Pd) | Forms borylated bicyclic products for further derivatization | researchgate.net |
| Cyclopropanation | Dirhodium (Rh) | Effective at very low catalyst loadings (e.g., 0.005 mol%) | researchgate.net |
| Domino Reaction | Iodine (I) | Metal-free, forms multiple bonds sequentially | bohrium.com |
| Photochemical Decomposition | Light (hν) | Mild conditions, useful for synthesizing fluorinated derivatives | scispace.com, nih.gov |
| 1,3-Dipolar Cycloaddition | Base/Thermal | Convergent synthesis from azomethine ylides and cyclopropenes | beilstein-archives.org, beilstein-journals.org |
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-3-6(7)4-8-5-7/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPBJKNMYYDVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Azabicyclo 3.1.0 Hexane and Its Ethylated Derivatives
Cyclopropanation-Based Strategies
Cyclopropanation reactions represent a primary and powerful route for constructing the strained 3-azabicyclo[3.1.0]hexane skeleton. thieme-connect.com These methods typically involve the reaction of a five-membered N-heterocycle with a carbene source, or an intramolecular cyclization of a suitably functionalized precursor.
Metal-Catalyzed Cyclopropanation Reactions
Transition metal catalysis has been instrumental in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, with rhodium and palladium complexes being particularly prominent. bohrium.com These catalysts facilitate the generation of metal-carbene intermediates that undergo subsequent cyclopropanation.
Dirhodium(II) carboxylates are exceptionally effective catalysts for the reactions of diazo compounds, leading to the formation of transient metal carbenes. nsf.govacs.org These intermediates can then react with alkenes, such as N-protected 2,5-dihydropyrroles, to yield 3-azabicyclo[3.1.0]hexane structures. The use of ethyl diazoacetate as the carbene precursor is a common strategy, leading to the formation of ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylates. thieme-connect.comacs.org A recent study demonstrated the stereoselective synthesis of both exo- and endo-3-azabicyclo[3.1.0]hexane-6-carboxylates through this method. acs.org
A significant advancement in dirhodium(II)-catalyzed cyclopropanation is the development of protocols that operate with very low catalyst loadings. While cyclopropanations using donor/acceptor carbenes have been successful at catalyst loadings below 0.001 mol %, achieving such efficiency with acceptor-only carbenes like those derived from ethyl diazoacetate has been more challenging. nsf.govacs.orgresearchgate.netnih.gov However, recent research has shown that the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be effectively carried out with dirhodium(II) catalyst loadings as low as 0.005 mol %. acs.orgnih.govpku.edu.cn This demonstrates that high turnover numbers are not exclusive to donor/acceptor carbenes and can be extended to acceptor carbenes, making the process more economical and sustainable. thieme-connect.comresearchgate.net Kinetic studies on related systems have been crucial in understanding catalyst behavior and enabling the use of such low loadings while maintaining high yields and enantioselectivity. nsf.govacs.orgthieme-connect.com
The choice of dirhodium(II) catalyst plays a critical role in the efficiency and stereoselectivity of the cyclopropanation reaction. thieme-connect.comnih.gov An optimization study for the reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate explored various dirhodium(II) catalysts. acs.org Initial screenings at room temperature with 1 mol % of common achiral dirhodium(II) tetracarboxylate catalysts resulted in low yields. acs.org Elevating the temperature to 70 °C, which is often optimal for high turnover numbers, also gave modest yields. acs.org The breakthrough came with the use of the bridged tetracarboxylate catalyst, Rh₂(esp)₂, which proved to be the optimal catalyst in this system. acs.org The use of chiral dirhodium(II) catalysts can influence the diastereoselectivity of the reaction, leading to ratios of up to 1:5 for exo to endo products. thieme-connect.com By carefully selecting the catalyst and subsequent hydrolysis conditions, either the exo or endo isomer can be selectively formed with high diastereoselectivity, often without the need for chromatographic purification. acs.orgnih.gov
Table 1: Catalyst Optimization for the Cyclopropanation of N-Boc-2,5-dihydropyrrole
| Catalyst (1 mol %) | Temperature (°C) | Yield (%) |
|---|---|---|
| Rh₂(OAc)₄ | 25 | Low |
| Rh₂(OAc)₄ | 70 | 9 |
| Rh₂(oct)₄ | 70 | 32 |
| Rh₂(tfa)₂ | 70 | 15 |
| Rh₂(esp)₂ | 70 | >95 |
Data derived from an optimization study for the synthesis of ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate. acs.org
Palladium catalysis offers an alternative and powerful strategy for constructing chiral 3-azabicyclo[3.1.0]hexane frameworks. researchgate.netnih.gov A notable method involves an asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation cascade reaction of 1,6-enynes. researchgate.netnih.gov This process is remarkable for its ability to form three C-C bonds, two rings, and two adjacent quaternary stereocenters in a single operation with high levels of regio- and enantioselectivity. researchgate.net The reaction is compatible with a wide range of nucleophiles, including alcohols, phenols, and amines, which allows for the synthesis of a diverse library of functionalized 3-azabicyclo[3.1.0]hexane derivatives. researchgate.netnih.gov Another approach utilizes the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides a practical route to various 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. rsc.org
The reactivity of carbene intermediates is significantly influenced by the substituents on the carbene carbon. rsc.org While acceptor and donor/acceptor carbenes are well-studied, alkylcarbenes have been explored to a lesser extent. rsc.org A recently developed method utilizes a rhodium-alkylcarbene mediated intramolecular alkene cyclopropanation to construct azabicyclo[3.1.0]hexanes. rsc.orgresearchgate.net In this process, alkyl diazomethanes, generated in situ from 2,4,6-triisopropylbenzenesulfonylhydrazones, react with a tethered alkene in the presence of a Rh₂(esp)₂ catalyst. rsc.org This reaction proceeds under mild conditions to afford the desired azabicyclo[3.1.0]hexane products in good to high yields, providing a rapid and efficient entry to this important scaffold. rsc.orgresearchgate.net
Intermolecular Cyclopropanation of Unsaturated N-Heterocycles with Metal Carbenoids
The intermolecular cyclopropanation of unsaturated nitrogen-containing heterocycles using metal carbenoids represents a direct and effective method for constructing the 3-azabicyclo[3.1.0]hexane skeleton. researchgate.netrsc.org This strategy typically involves the reaction of an alkene, such as a 2,5-dihydropyrrole derivative, with a diazo compound in the presence of a transition metal catalyst. nih.gov Rhodium and copper catalysts are commonly employed for these transformations. univasf.edu.br
A notable example is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA). nih.gov This reaction can be optimized to achieve high yields and diastereoselectivity, providing access to either the exo- or endo-isomers of the corresponding 3-azabicyclo[3.1.0]hexane-6-carboxylate. nih.govacs.org Studies have demonstrated that catalyst loading can be significantly reduced to as low as 0.005 mol % without compromising efficiency, highlighting the practicality of this method for large-scale synthesis. nih.govacs.org The choice of dirhodium(II) catalyst, such as the bridged carboxylate catalyst Rh₂(esp)₂, and the reaction temperature are crucial factors in maximizing the yield of the desired cyclopropanated product. acs.org
Gold-catalyzed cyclopropanation has also emerged as a powerful alternative, known for its mild reaction conditions and high efficiency. rsc.org Gold carbenoids, generated from precursors like diazo compounds, can react with alkenes to form the cyclopropane (B1198618) ring, offering a complementary approach to the more traditional rhodium- and copper-based systems. univasf.edu.brrsc.org
Cyclopropanation via Carbene Transfer Reactions
Carbene transfer reactions provide a versatile route to the 3-azabicyclo[3.1.0]hexane core, utilizing various carbene precursors and reaction pathways.
A specialized method for introducing fluorine-containing groups into the 3-azabicyclo[3.1.0]hexane structure involves the use of difluoromethylated carbene precursors. rsc.orgscispace.com A practical synthesis has been developed for CHF₂-substituted 3-azabicyclo[3.1.0]hexanes starting from commercially available maleimides. rsc.org The key step is the photochemical decomposition of a CHF₂-substituted pyrazoline, which is generated in situ from the reaction of a maleimide (B117702) with a difluoro-substituted diazoethane (B72472) derivative (CF₂H(CH₃)CHN₂). rsc.orgscispace.com
The process begins with a [3+2] cycloaddition of the in situ-generated diazo species with a substituted maleimide to form a pyrazoline intermediate. rsc.org Subsequent irradiation with light induces the extrusion of dinitrogen (N₂) from the pyrazoline, generating a 1,3-biradical. This biradical then recombines to form the cyclopropane ring, yielding the desired CHF₂-substituted 3-azabicyclo[3.1.0]hexane-2,4-dione as a mixture of diastereoisomers. rsc.orgscispace.com This method is valued for its operational simplicity, mild conditions, and tolerance of various functional groups. rsc.org The resulting dione (B5365651) can be further reduced, for example with LiAlH₄, to afford the corresponding difluoromethyl-substituted 3-azabicyclo[3.1.0]hexane without cleavage of the cyclopropane ring. rsc.orgscispace.com
An innovative approach to synthesize a variety of 3-azabicyclo[3.1.0]hexanes involves the intramolecular 1,5-C-H insertion of a cyclopropylmagnesium carbenoid. researchgate.netepa.gov This key step allows for the formation of the bicyclic structure from an acyclic precursor. researchgate.net
The synthesis starts with the preparation of 1-chlorocyclopropyl p-tolyl sulfoxides that bear an N,N-disubstituted aminomethyl group on the cyclopropane ring. researchgate.netepa.gov Treating these sulfoxides with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), generates a cyclopropylmagnesium carbenoid intermediate via a sulfoxide (B87167)/magnesium exchange reaction. researchgate.net This carbenoid then undergoes an intramolecular insertion into a C-H bond adjacent to the nitrogen atom, forming the 3-azabicyclo[3.1.0]hexane ring system in yields of up to 94%. researchgate.netepa.gov
Research has shown that the reactivity of the C-H bond towards this insertion reaction is dependent on the substituent on the nitrogen atom. The reactivity increases in the order: N-CH₃ < N-CH₂CH₃ < N-CH₂Ph < N-CH(CH₃)₂. researchgate.netepa.gov Furthermore, this methodology has been successfully applied to asymmetric synthesis by using a chiral S-p-tolylsulfinyl group as a chiral auxiliary to produce optically active 3-azabicyclo[3.1.0]hexane. researchgate.net
Cycloaddition Reactions
Cycloaddition reactions are among the most powerful tools for the construction of cyclic and bicyclic compounds, offering high levels of stereocontrol and atom economy.
The 1,3-dipolar cycloaddition of azomethine ylides is a particularly effective strategy for synthesizing the pyrrolidine (B122466) ring embedded within the 3-azabicyclo[3.1.0]hexane framework. researchgate.netthieme-connect.com
The reaction between an azomethine ylide (the 1,3-dipole) and a cyclopropene (B1174273) (the dipolarophile) provides a direct route to various substituted 3-azabicyclo[3.1.0]hexanes. researchgate.netbeilstein-journals.org Azomethine ylides are often highly reactive intermediates generated in situ, for example, through the reaction of an α-amino acid with a carbonyl compound like ninhydrin (B49086) or alloxan. researchgate.netthieme-connect.combeilstein-journals.org
This methodology has been successfully used to synthesize bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. beilstein-journals.orgnih.gov In these reactions, stable azomethine ylides, such as the protonated form of Ruhemann's purple (PRP), react with various cyclopropenes. beilstein-journals.org The reaction accommodates a range of substituents on the cyclopropene ring. For instance, the reaction of PRP with a 3-ethyl-substituted cyclopropene proceeds with complete diastereofacial selectivity, affording the corresponding ethyl-substituted cycloadduct in good yield (72%). beilstein-journals.orgnih.gov This demonstrates a direct pathway to ethylated 3-azabicyclo[3.1.0]hexane derivatives.
The high ring strain of the cyclopropene double bond makes it a highly reactive dipolarophile, even in the presence of other double or triple bonds within the same molecule. beilstein-journals.orgnih.gov The reaction conditions can be optimized by screening various solvents and temperatures, with aprotic solvents like acetonitrile (B52724) and 1,4-dioxane (B91453) often favoring the formation of the desired product. beilstein-journals.org Asymmetric versions of this cycloaddition have also been developed using chiral copper-Phosferrox complexes as catalysts, enabling the enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives with multiple stereocenters. beilstein-journals.orgchim.it
Data Tables
Table 1: Effect of C3-Substituents on the 1,3-Dipolar Cycloaddition of Cyclopropenes with Protonated Ruhemann's Purple (PRP)
| Entry | Cyclopropene Derivative | Product | Yield (%) |
| 1 | 1,2-Diphenylcyclopropene | bis-spiro 3-azabicyclo[3.1.0]hexane 3b | 78 |
| 2 | 3-Ethyl-1,2-diphenylcyclopropene | bis-spiro 3-azabicyclo[3.1.0]hexane 3c | 72 |
| 3 | 3-Allyl-1,2-diphenylcyclopropene | bis-spiro 3-azabicyclo[3.1.0]hexane 3d | 69 |
| 4 | 1,2-Diphenyl-3-(prop-2-yn-1-yl)cyclopropene | bis-spiro 3-azabicyclo[3.1.0]hexane 3e | 91 |
Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.orgnih.gov
Table 2: Optimization of Reaction Conditions for Cycloaddition of PRP and 3,3-Dimethyl-1,2-diphenylcyclopropene
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | reflux | 2 | 75 |
| 2 | 1,4-Dioxane | 65 | 2 | 67 |
| 3 | CH₃CN | 65 | 2 | 70 |
| 4 | DMF | 65 | 2 | 61 |
| 5 | CH₂Cl₂ | reflux | 12 | 42 |
| 6 | THF | rt | 12 | 44 |
| 7 | CH₃CN | rt | 12 | 47 |
Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.orgnih.gov
1,3-Dipolar Cycloaddition of Azomethine Ylides
Reactions with Cyclopropenes as Dipolarophiles
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions provide a robust pathway to the 3-azabicyclo[3.1.0]hexane core, often starting from acyclic or monocyclic precursors that already contain most of the required atoms.
The oxidative cyclization of allylamines is a viable method for forming bicyclic nitrogen heterocycles. researchgate.net A copper-mediated intramolecular oxidative cyclization has been developed, which proceeds through a Michael addition of allylamines to allenes, followed by a copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization. researchgate.netresearchgate.net This approach affords biologically relevant 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields (42-85%). researchgate.net Palladium catalysis has also been employed in intramolecular aza-Wacker-type reactions, though the construction of fused ring systems like the 3-azabicyclo[3.1.0]hexane core via this method remains a challenge. nih.gov
A highly effective method for synthesizing conformationally restricted and highly substituted 3-azabicyclo[3.1.0]hexanes is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.comnih.gov This tailor-made reaction is particularly suited for creating fused bicyclic compounds. nih.gov The transformation is typically promoted by a strong base, such as potassium tert-butoxide (tBuOK), in a solvent like DMF at elevated temperatures. mdpi.comresearchgate.net
The optimization of this reaction has shown that using tBuOK in DMF at 110°C provides good yields. mdpi.com For instance, the model substrate 1-(4-chlorophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide was converted to the corresponding 3-azabicyclo[3.1.0]hexan-2-one in 82% yield. mdpi.comresearchgate.net The addition of a crown ether, such as 18-crown-6, can facilitate the reaction, leading to complete consumption of the starting material. mdpi.com
Table 2: Optimization of Base-Promoted Intramolecular Cyclization
| Base | Solvent | Temperature (°C) | Additive | Yield | Reference |
|---|---|---|---|---|---|
| tBuOK | DMF | 110 | None | 82% | mdpi.comresearchgate.net |
| tBuOK | DMF | 110 | 18-crown-6 | - | mdpi.com |
| K₃PO₄ | DMF | 110 | None | Lower Yield | researchgate.net |
| NaH | DMF | 110 | None | Lower Yield | researchgate.net |
| NaOH | DMF | 110 | None | Lower Yield | researchgate.net |
| Cs₂CO₃ | DMF | 110 | None | Lower Yield | researchgate.net |
Data from a study on the synthesis of aza[3.1.0]bicycles via intramolecular addition. mdpi.comresearchgate.net
This method demonstrates good functional group tolerance and has been successfully applied to gram-scale synthesis, highlighting its practical utility. mdpi.com
Electrophilic Cyclization of Homoallylic Boronate Intermediates
A notable method for constructing fluoromethyl-substituted cyclopropane rings, a feature that can be incorporated into the 3-azabicyclo[3.1.0]hexane system, involves the electrophilic cyclization of homoallylic boronate intermediates. researchgate.net This reaction provides a pathway to fluoromethylated cyclopropanes that are otherwise challenging to synthesize. researchgate.net The process utilizes an electrophilic fluorinating agent, such as Selectfluor®, to react with a homoallylic boronate. researchgate.net The activation of the homoallylic boronate, for instance with phenyl lithium, is a critical step for the reaction to proceed effectively. researchgate.net The presence of the intermediate boronate species in this reaction has been confirmed through ¹¹B{¹H} NMR experiments. researchgate.net This methodology represents a significant advancement in creating functionalized cyclopropane rings integral to complex bicyclic structures. researchgate.net
Photochemical Transformation Strategies
Photochemical methods offer unique pathways for constructing complex molecular architectures under mild conditions. These strategies are particularly useful for synthesizing strained ring systems like the one found in 3-azabicyclo[3.1.0]hexane derivatives.
A general and efficient method has been developed for the synthesis of difluoromethyl (CHF2)-substituted 3-azabicyclo[3.1.0]hexane derivatives through the photochemical decomposition of CHF2-substituted pyrazolines. nih.govrsc.orgscispace.com This protocol is valued for its simple operation, mild reaction conditions, and excellent tolerance of various functional groups, leading to moderate to excellent yields of the desired products. nih.govrsc.org
The process begins with the [3+2] cycloaddition of an in situ generated difluoromethyl diazomethane (B1218177) (CF2HCHN2) with N-substituted maleimides to form the corresponding CHF2-pyrazoline intermediates. nih.govrsc.org Subsequent irradiation of these pyrazolines, typically with a high-pressure mercury lamp, induces the extrusion of nitrogen gas (N2). scispace.com This decomposition generates a 1,3-biradical species which then recombines to form the cyclopropane ring, yielding the final 3-azabicyclo[3.1.0]hexane product as a mixture of diastereoisomers that can be separated by silica (B1680970) gel chromatography. nih.govscispace.com
Initial attempts using thermal decomposition of the pyrazoline intermediate resulted in significantly lower yields compared to the photochemical pathway. nih.govrsc.org This photochemical approach has been successfully applied to a range of N-substituted maleimides, demonstrating its broad applicability. scispace.com For example, the reaction with N-benzylmaleimide produces 3-benzyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione. researchgate.net The resulting dione can be further modified, for instance, through reduction of the carbonyl groups with reagents like lithium aluminium hydride (LiAlH4), to yield the corresponding pyrrolidine without cleaving the cyclopropane ring. scispace.com
Table 1: Examples of CHF2-Substituted 3-Azabicyclo[3.1.0]hexane Synthesis via Photochemical Pyrazoline Decomposition scispace.com
| N-Substituent on Maleimide | Product Yield | Diastereomeric Ratio (dr) |
|---|---|---|
| Benzyl (B1604629) | 75% | 75:25 |
| Phenyl | 72% | 72:28 |
| n-Propyl | 71% | 68:32 |
| 4-Methoxy-phenyl | 68% | 70:30 |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy.
A novel and straightforward three-component reaction has been developed for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives. nih.gov This method involves the reaction of an aryl aldehyde, malononitrile (B47326), and hydroxylamine (B1172632) hydrochloride in water. nih.gov The key advantages of this approach include its environmental friendliness (using water as a solvent), excellent product yields, short reaction times, and the use of inexpensive and readily available starting materials. nih.gov This strategy provides a highly efficient route to functionalized 1-azabicyclo[3.1.0]hexene systems. nih.gov
Derivatization and Post-Synthetic Modification
Post-synthetic modification is crucial for transforming the core 3-azabicyclo[3.1.0]hexane scaffold into diverse and functionalized derivatives.
The N-benzyl group is a common protecting group used during the synthesis of the 3-azabicyclo[3.1.0]hexane core. Its removal is a key step in creating the parent amine or enabling further functionalization. Hydrogenolysis is a standard method for cleaving the N-benzyl bond. google.com
This transformation is typically carried out by catalytic hydrogenation, using a noble metal catalyst, most preferably palladium on carbon (Pd/C). google.com The reaction proceeds under mild conditions, often at room temperature and with gaseous hydrogen. google.comresearchgate.net This process effectively cleaves the benzyl group to yield the secondary amine, 3-azabicyclo[3.1.0]hexane, without affecting the bicyclic core. google.com However, under more drastic hydrogenation conditions, cleavage of the C1-C6 bond of the cyclopropane ring can occur. researchgate.net This method is fundamental in the synthesis of various derivatives, such as 2-carboxy-3-azabicyclo[3.1.0]hexane, which possesses valuable biological properties. google.com
Selective Reduction of Carbonyl Groups in 3-Azabicyclo[3.1.0]hexan-2,4-diones
A key method for the synthesis of the saturated 3-azabicyclo[3.1.0]hexane ring system involves the selective reduction of both carbonyl groups of a 3-azabicyclo[3.1.0]hexan-2,4-dione precursor. This transformation effectively converts the imide functionality into a secondary or tertiary amine, depending on the substituent at the nitrogen atom, yielding the core bicyclic amine structure.
Detailed research has shown that complex aluminum hydrides are effective reagents for this purpose. google.com The complete reduction of the dione is crucial for accessing the desired saturated bicyclic amine. For instance, the reduction of N-substituted 3-azabicyclo[3.1.0]hexan-2,4-diones, such as the 3-benzyl derivative, to the corresponding 3-benzyl-3-azabicyclo[3.1.0]hexane has been successfully achieved. google.com This process typically requires an excess of the reducing agent and is often performed at elevated temperatures to ensure the complete conversion of both carbonyls. google.com
The choice of reducing agent is critical for the success of the reaction. Several powerful hydride reagents have been identified as suitable for this transformation. google.com The general applicability of this reduction is also noted in the conversion of similar dione structures to their corresponding amines or alcohols using reagents like lithium aluminum hydride. smolecule.com
| Precursor | Reducing Agent | Solvent System | Reaction Conditions | Product | Reference |
|---|---|---|---|---|---|
| 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | Benzene/Ether | Reflux for 3 hours | 3-Benzyl-3-azabicyclo[3.1.0]hexane | google.com |
| 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione | Lithium aluminum hydride | Not specified | 50-120°C | 3-Benzyl-3-azabicyclo[3.1.0]hexane | google.com |
| 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione | Sodium aluminum diethyl dihydride | Not specified | 50-120°C | 3-Benzyl-3-azabicyclo[3.1.0]hexane | google.com |
| (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | Lithium aluminum hydride or Sodium borohydride | Not specified | Not specified | Corresponding alcohols or amines | smolecule.com |
Strategies for Introducing Ethyl Substituents and Other Functionalities
Once the core 3-azabicyclo[3.1.0]hexane skeleton is obtained, often as a secondary amine (where the nitrogen is unsubstituted), various functionalities can be introduced. A primary strategy for obtaining N-ethylated derivatives, such as 1-Ethyl-3-azabicyclo[3.1.0]hexane, is through direct N-alkylation.
This approach involves the reaction of the parent 3-azabicyclo[3.1.0]hexane with an appropriate ethylating agent, typically an ethyl halide like ethyl bromide or ethyl iodide. The reaction is generally carried out in the presence of a base to deprotonate the secondary amine, thereby activating it for nucleophilic attack on the electrophilic ethyl source. This method is versatile and can be extended to introduce other alkyl groups by selecting the corresponding alkyl halide. For instance, direct alkylation with allyl bromide or cyclopropyl (B3062369) bromide has been reported. To achieve selective mono-N-alkylation and prevent the formation of over-alkylated quaternary ammonium (B1175870) salts, specific bases and anhydrous solvents may be employed. google.com
An alternative strategy involves constructing the bicyclic ring system from precursors that already contain the desired ethyl substituent. One such method is the 1,3-dipolar cycloaddition of an azomethine ylide to a cyclopropene that is substituted with an ethyl group. nih.gov This approach builds the 3-azabicyclo[3.1.0]hexane ring with the ethyl group incorporated from the start, offering a different synthetic pathway to the target molecule.
| Strategy | Substrate | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Direct N-Alkylation | 3-Azabicyclo[3.1.0]hexane | Ethyl halide (e.g., EtBr, EtI), Base | N-Ethyl-3-azabicyclo[3.1.0]hexane | |
| Direct N-Alkylation | 3-Azabicyclo[3.1.0]hexane | Allyl bromide, Base | N-Allyl-3-azabicyclo[3.1.0]hexane | |
| 1,3-Dipolar Cycloaddition | Azomethine ylide and 3-ethyl-substituted cyclopropene | - | Ethyl-substituted 3-azabicyclo[3.1.0]hexane derivative | nih.gov |
Elucidation of Reaction Mechanisms and Kinetics in 3 Azabicyclo 3.1.0 Hexane Synthesis
Theoretical and Computational Chemistry Investigations
Computational chemistry has become an indispensable tool for probing reaction mechanisms that are otherwise difficult to study experimentally. For the synthesis of 3-azabicyclo[3.1.0]hexanes, theoretical studies, particularly those employing Density Functional Theory (DFT), have provided profound insights into reaction pathways, orbital interactions, and the origins of stereoselectivity.
The [3+2] cycloaddition of azomethine ylides with dipolarophiles such as cyclopropenes is a primary strategy for constructing the 3-azabicyclo[3.1.0]hexane skeleton. beilstein-journals.orgbeilstein-journals.org DFT calculations have been instrumental in elucidating the intricate details of these cycloaddition reactions.
One comprehensive study investigated the 1,3-dipolar cycloaddition reactions of cyclopropenes with a stable azomethine ylide, the protonated form of Ruhemann's purple (PRP), to yield bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. nih.govbeilstein-journals.org The mechanism was thoroughly analyzed using DFT methods at the M11/cc-pVDZ level of theory. nih.govbeilstein-journals.org These calculations confirmed the thermodynamic stability of the reacting azomethine ylide tautomer and mapped the energy profiles of the cycloaddition pathways. beilstein-journals.org The reaction of a 3-ethyl-substituted cyclopropene (B1174273), for instance, was shown to proceed with complete diastereofacial selectivity to form the corresponding 3-azabicyclo[3.1.0]hexane cycloadduct in a good yield of 72%. beilstein-journals.org
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain reactivity, positing that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org In the context of the cycloaddition to form 3-azabicyclo[3.1.0]hexanes, DFT analysis reveals the specific nature of these crucial orbital interactions.
For the reaction between cyclopropenes and the azomethine ylide PRP, computational analysis of the global electrophilicity and nucleophilicity indexes of the reactants indicated that the cycloadditions are inverse electron demand (IED) reactions. nih.gov This means the reaction is controlled by the interaction between the HOMO of the cyclopropene (the nucleophile) and the LUMO of the azomethine ylide (the electrophile). nih.govbeilstein-journals.org This HOMOcyclopropene–LUMOylide control dictates the reactivity, where a more nucleophilic cyclopropene is expected to react more readily with the 1,3-dipole. nih.gov
A key strength of computational chemistry is its ability to predict the stereochemical outcome of a reaction by calculating the energies of the various possible transition states. The pathway with the lowest activation energy (i.e., the most stable transition state) is the one that is kinetically favored, leading to the major product.
In the DFT study of the reaction between 3-methyl-3-phenylcyclopropene (B8295009) and PRP, two competing stereochemical pathways, leading to exo and endo products, were modeled. beilstein-journals.org The calculations of the Gibbs free energy of activation (ΔG‡) for the two transition states (TS1 and TS2) revealed a clear preference for one pathway. The transition-state energies were found to be fully consistent with the experimentally observed high stereoselectivity, providing a quantitative explanation for why one diastereomer is formed preferentially. nih.govbeilstein-journals.org The calculated Gibbs free energy difference of 1.0 kcal/mol between the two competing pathways aligns well with the experimental results. beilstein-journals.org
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reagents | 0.0 |
| Transition State 1 (TS1) | 24.3 |
| Transition State 2 (TS2) | 25.3 |
| Exo-Product | -15.0 |
| Endo-Product | -14.7 |
Photochemical reactions offer alternative pathways to the 3-azabicyclo[3.1.0]hexane core, often proceeding through high-energy intermediates not accessible under thermal conditions. One such pathway involves the photochemical decomposition of substituted pyrazolines. rsc.org
A proposed mechanism for the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivatives starts with a [3+2] cycloaddition between a maleimide (B117702) and a diazoalkane to generate a pyrazoline intermediate. rsc.org Subsequent photochemical irradiation induces denitrogenation (loss of N₂) through a stepwise cleavage of the two C–N bonds. This process is believed to generate a short-lived 1,3-biradical intermediate. The final step is the recombination of this biradical, which closes the three-membered ring to yield the cyclopropane (B1198618) moiety of the final 3-azabicyclo[3.1.0]hexane product as a mixture of diastereoisomers. rsc.org
Computational studies not only explain existing reactions but also guide the discovery of new synthetic methodologies. By predicting the feasibility of proposed reaction pathways and identifying potential challenges, theoretical chemistry can accelerate the development of novel routes to complex molecules like 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org
For example, the detailed DFT investigation into the cycloaddition with the stable PRP ylide has provided a reliable and thoroughly understood method for accessing a previously unknown class of bis-spiro[3-azabicyclo[3.1.0]hexanes]. beilstein-journals.org Furthermore, computational studies are being employed to understand the complex rearrangements that can occur when forming highly substituted scaffolds, such as the formation of trifluorinated 3-azabicyclo[3.1.0]hexanes, which presents new opportunities for creating pharmaceutically relevant compounds. researchgate.net
Density Functional Theory (DFT) Studies on Cycloaddition Pathways
Experimental Mechanistic Investigations
While computational studies provide a model of the reaction, experimental investigations are crucial for validating theoretical predictions and discovering the real-world factors that control reaction outcomes. Systematic screening of reaction parameters like catalysts, solvents, and temperature provides direct evidence of the forces governing mechanism and selectivity.
A prominent example is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate to form an ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate. nih.gov Experimental studies revealed that the choice of catalyst has a profound effect on the stereochemical outcome. Using dirhodium(II) tetraacetate (Rh₂(OAc)₄) predominantly yields the endo isomer. In contrast, switching the catalyst to dirhodium(II) tetraesp (Rh₂(esp)₂) dramatically shifts the selectivity to favor the exo isomer. nih.gov Further experimental work showed that a subsequent hydrolysis step could be controlled to selectively isolate either the pure exo or endo acid, demonstrating how experimental conditions can be manipulated to achieve complete stereocontrol. nih.gov
| Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) |
|---|---|---|---|
| Rh₂(OAc)₄ | 25 | 66 | 1:14 |
| Rh₂(esp)₂ | 25 | 59 | >20:1 |
| Rh₂(esp)₂ | 90 | 76 | >20:1 |
Similarly, in the 1,3-dipolar cycloaddition reaction for forming bis-spirocyclic 3-azabicyclo[3.1.0]hexanes, a screening of solvents was performed experimentally to optimize the reaction yield. beilstein-journals.org The results showed that aprotic polar solvents like acetonitrile (B52724) and 1,4-dioxane (B91453) at 65 °C gave the best yields (70% and 67%, respectively), while protic solvents like methanol (B129727) and ethanol (B145695) were unsuitable for the reaction, likely due to the incompatibility of the 1,3-dipole with the medium. beilstein-journals.org
Reaction Pathway Mapping via Intermediate Isolation and Characterization
The construction of the 3-azabicyclo[3.1.0]hexane skeleton can be achieved through various synthetic routes, with the most common being intramolecular cyclization and intermolecular cycloaddition reactions. The mapping of these reaction pathways heavily relies on the successful isolation and characterization of key intermediates, which provides direct evidence for the proposed mechanistic steps.
One of the prominent methods for synthesizing the 3-azabicyclo[3.1.0]hexane core is the [3+2] cycloaddition of azomethine ylides with alkenes. In many instances, the azomethine ylides are generated in situ and are highly reactive, making their isolation challenging. However, studies on the reaction of stable azomethine ylides, such as the one derived from Ruhemann's purple, with various cyclopropenes have provided significant mechanistic insights. nih.gov The resulting 3-azabicyclo[3.1.0]hexane cycloadducts have been successfully isolated and their structures confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and single-crystal X-ray analysis. nih.govbeilstein-journals.org For example, the X-ray crystal structure of a bis-spirocyclic derivative of 3-azabicyclo[3.1.0]hexane has been determined, unambiguously confirming the stereochemistry of the cycloaddition. beilstein-journals.org
Another powerful strategy involves the metal-catalyzed intramolecular cyclopropanation of allylic amines or related substrates. For instance, rhodium(II) catalysts are effective in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, leading to the formation of a 3-azabicyclo[3.1.0]hexane-6-carboxylate. acs.orgacs.org In these reactions, a metal-carbene intermediate is proposed. While the direct isolation of such transient species is often difficult, their existence is inferred from the structure of the final products and by trapping experiments.
In a three-component reaction for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives, several intermediates are proposed in the reaction pathway. The reaction is believed to proceed through the in-situ formation of 2-benzylidenemalononitrile, followed by the addition of hydroxylamine (B1172632) and another molecule of malononitrile (B47326) to form a key acyclic intermediate. acs.org Subsequent deprotonation and cyclization lead to a 1-hydroxy-4-iminopiperidine intermediate, which then undergoes further transformations to yield the final bicyclic product. acs.org The structures of the final products in this reaction series were confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and, in one case, single-crystal X-ray analysis of a bromo-substituted analogue, which lends credence to the proposed pathway. acs.org
The characterization of these intermediates and final products is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule. For instance, the rigid conformation of the 3-azabicyclo[3.1.0]hexane ring system gives rise to characteristic coupling constants in the ¹H NMR spectrum, allowing for the assignment of the relative stereochemistry of the substituents. kyoto-u.ac.jp X-ray crystallography offers the most definitive structural proof, providing precise bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state. beilstein-journals.orgacs.org
Kinetic Studies and Reaction Order Determination
Kinetic studies are instrumental in understanding the factors that control the rate of a reaction and in determining the rate-limiting step of a multi-step mechanism. Such studies involve systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate.
A detailed kinetic study was performed on the flow cyclopropanation of N-benzylmaleimide with a diazo compound to produce a trans-(dioxo)-azabicyclo-[3.1.0]-hexane carboxylate. This study demonstrated that the reaction concentration, the addition time of the reagents, and the initial mixing temperature are critical parameters to minimize the formation of byproducts and achieve a high reaction yield. By optimizing these parameters based on the kinetic analysis, the yield of the desired product was significantly increased compared to the batch process.
In the context of the rhodium(II)-catalyzed cyclopropanation to form 3-azabicyclo[3.1.0]hexane derivatives, kinetic control is often exerted to achieve high diastereoselectivity. The choice of catalyst and reaction conditions can significantly influence the ratio of exo to endo products. For the reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, a screening of various dirhodium(II) catalysts and reaction temperatures was conducted to optimize the yield and diastereomeric ratio of the resulting ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate. acs.orgacs.org These optimization studies, while not providing explicit reaction orders, are a practical application of kinetic principles to control the reaction outcome.
The following table presents data from an optimization study of a rhodium-catalyzed cyclopropanation, illustrating the impact of catalyst and temperature on product yield. This data is for a closely related analogue and serves to exemplify the type of information gathered in kinetic studies.
Table 1: Optimization of Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate acs.org
| Entry | Catalyst (mol %) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | Rh₂(OAc)₄ (1) | 25 | 35 | 1:1 |
| 2 | Rh₂(OAc)₄ (1) | 70 | 58 | 1.2:1 |
| 3 | Rh₂(esp)₂ (0.005) | 70 | 32 | 1:1.1 |
| 4 | Rh₂(esp)₂ (0.005) | 90 | 76 | 1:1.1 |
DFT (Density Functional Theory) calculations have also been employed to study the mechanism of 1,3-dipolar cycloaddition reactions leading to 3-azabicyclo[3.1.0]hexane derivatives. These computational studies can predict the activation energies for different reaction pathways, providing insights into the kinetic favorability of one stereochemical outcome over another. For the reaction of a stable azomethine ylide with 3-methyl-3-phenylcyclopropene, DFT calculations showed that the experimentally observed diastereomer is the kinetically favored product. nih.govbeilstein-journals.org
Isotopic Labeling Studies for Mechanistic Confirmation
Isotopic labeling is a powerful technique used to trace the movement of atoms throughout a chemical reaction, providing definitive evidence for proposed reaction mechanisms. By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium (B1214612) or carbon-12 with carbon-13), the fate of that specific atom in the product can be determined, confirming or refuting a proposed bond-forming or bond-breaking step.
A key example of the use of isotopic labeling in the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold is a deuterium-labeling experiment conducted to elucidate the mechanism of a palladium-catalyzed intramolecular amination of an aryl chloride. kyoto-u.ac.jp In this study, a deuterium atom was specifically incorporated into the starting material. The position of the deuterium atom in the final 3-azabicyclo[3.1.0]hexane product was then determined by ¹H NMR spectroscopy. The absence of a specific proton signal in the spectrum of the deuterated product, when compared to the spectrum of the non-deuterated analogue, confirmed the stereochemical course of the reaction. kyoto-u.ac.jp This experiment provided strong evidence for a syn-aminopalladation pathway. kyoto-u.ac.jp
In another study on the gold-catalyzed cyclization/hydroboration of 1,6-enynes to form bicyclo[3.1.0]hexane boranes, a kinetic isotope effect experiment was conducted. researchgate.net The rate of the reaction using a deuterated starting material was compared to the rate of the reaction with the non-deuterated compound. The results indicated that the hydrogen-transfer step is a fast process and not involved in the rate-determining step of the reaction. researchgate.net While this study was not on a nitrogen-containing system, it demonstrates the utility of kinetic isotope effect experiments in probing the rate-limiting steps of complex catalytic cycles that can be applied to the synthesis of 3-azabicyclo[3.1.0]hexanes.
The use of isotopically labeled compounds, such as those containing ¹³C, ¹⁵N, or deuterium, is a cornerstone of modern mechanistic organic chemistry. criver.com These studies provide unambiguous evidence for reaction pathways that cannot be obtained through other means and are essential for the complete elucidation of the mechanisms of 3-azabicyclo[3.1.0]hexane synthesis.
Stereochemical Control and Asymmetric Synthesis of 3 Azabicyclo 3.1.0 Hexanes
Enantioselective Methodologies
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. This is crucial in medicinal chemistry, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
The use of chiral transition metal catalysts is a powerful strategy for the enantioselective synthesis of 3-azabicyclo[3.1.0]hexanes. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.
Copper (Cu) Catalysis: A notable example involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes catalyzed by a chiral Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex. researchgate.netbeilstein-journals.orgbeilstein-journals.org This method allows for the construction of the 3-azabicyclo[3.1.0]hexane skeleton with up to five contiguous stereogenic centers, achieving excellent yields and high enantioselectivities (97 to >99% ee). researchgate.net The reaction is highly diastereoselective, yielding a single isomer. researchgate.net
Palladium (Pd) Catalysis: Palladium catalysts have been successfully employed in various enantioselective transformations to yield 3-azabicyclo[3.1.0]hexanes. One approach involves an asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.netresearchgate.net This process forms three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters with high regio- and enantioselectivities. researchgate.netresearchgate.net Another strategy is the enantioselective one-pot synthesis from allyl carbonates and propargyl amines, which proceeds via an organocatalytic allylic substitution followed by a Pd(II)/Pd(IV)-mediated oxidative cyclization. researchgate.netdoi.org The use of a chiral spiro bis(isoxazoline) ligand (SPRIX) is critical for achieving high enantioselectivity in the cyclization step, with reported yields up to 92% and enantiomeric excesses (ee) up to 90%. doi.org Furthermore, a modular and bench-stable diazaphospholane ligand has been shown to enable highly enantioselective Pd(0)-catalyzed cyclopropane (B1198618) C-H functionalization. acs.org
Iridium (Ir) Catalysis: Iridium catalysts have also proven effective. A concise enantioselective route to 3-azabicyclo[3.1.0]hexanes utilizes a Cp*Ir-catalyzed reductive amination/cyclization of enantiopure cis-cyclopropane dicarbonyls. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This method provides access to a variety of substituted 3-azabicyclo[3.1.0]hexanes.
An alternative to chiral catalysis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. After the desired stereochemistry is set, the auxiliary is removed.
A notable example is the use of an S-chiral p-tolylsulfinyl group as a chiral auxiliary to synthesize optically active 3-azabicyclo[3.1.0]hexanes. researchgate.netsmolecule.com This method involves the use of optically resolved dichloromethyl p-tolyl sulfoxide (B87167) as a starting material. smolecule.com The absolute configuration of the sulfoxide group guides the stereochemistry of the subsequent cyclization reaction. smolecule.com The high stereoselectivity is attributed to steric interactions involving the chiral p-tolylsulfinyl auxiliary during the transition state of the ring closure. smolecule.com
Diastereoselective Synthesis
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. For 3-azabicyclo[3.1.0]hexanes, a key challenge is controlling the relative orientation of substituents on the bicyclic ring system, often described as exo or endo.
The cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is a key reaction for forming the 3-azabicyclo[3.1.0]hexane core. The choice of dirhodium(II) catalyst plays a crucial role in determining the ratio of exo to endo products. nih.govpku.edu.cnacs.org
By carefully selecting the dirhodium(II) catalyst, it is possible to selectively form either the exo or endo isomer with high diastereoselectivity, often without the need for chromatographic purification. nih.govpku.edu.cnacs.org For instance, while many dirhodium(II) catalysts give a nearly 1:1 mixture of diastereomers, catalysts like Rh₂(S-TPPTTL)₄ and its brominated derivative, Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄, have shown a preference for the endo product, with the latter giving an exo:endo ratio of 17:83. nih.gov
| Catalyst | Exo/Endo Ratio | Yield (%) |
| Various Rh₂(II) catalysts | ~1:1 | 63-79 |
| Rh₂(S-TPPTTL)₄ | 24:75 | 59 |
| Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ | 17:83 | 70 (83 on gram scale) |
| Rh₂(esp)₂ | - | 76 (optimized at 90°C) |
| Table 1: Influence of Dirhodium(II) Catalyst on Exo/Endo Selectivity in the Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate. nih.govacs.org |
In 1,3-dipolar cycloaddition reactions to form 3-azabicyclo[3.1.0]hexanes, the diastereofacial selectivity is influenced by the steric and electronic properties of both the dipole and the dipolarophile.
For example, in the reaction of a stable azomethine ylide (the protonated form of Ruhemann's purple) with various cyclopropenes, high diastereofacial selectivity is observed. beilstein-journals.orgbeilstein-journals.orgnih.gov The cycloaddition occurs from the less-hindered face of the cyclopropene (B1174273). beilstein-journals.org Theoretical studies using density functional theory (DFT) have shown that these cycloadditions are controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.orgbeilstein-journals.org The calculated transition state energies are consistent with the experimentally observed stereoselectivity. beilstein-journals.orgbeilstein-journals.org
The nature of the substituents on the cyclopropene also plays a role. For instance, the reaction of 3-ethyl-substituted cyclopropene proceeds with full diastereofacial selectivity. beilstein-journals.org Even with unsymmetrically 3,3-disubstituted cyclopropenes, such as 3-methyl-3-phenylcyclopropene (B8295009), the cycloaddition can proceed with high selectivity, although it may require longer reaction times. nih.gov
Spectroscopic and Analytical Characterization Techniques for 3 Azabicyclo 3.1.0 Hexane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 3-azabicyclo[3.1.0]hexane systems. ipb.ptresearchgate.net It provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemical arrangement.
Both ¹H and ¹³C NMR are fundamental for the initial structural confirmation of 1-Ethyl-3-azabicyclo[3.1.0]hexane.
¹H NMR: The proton NMR spectrum displays characteristic signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and the protons of the bicyclic core. The chemical shifts and coupling constants of the cyclopropane (B1198618) and pyrrolidine (B122466) ring protons are particularly informative for confirming the rigid bicyclic structure. orgsyn.orgsemanticscholar.org For derivatives of 3-azabicyclo[3.1.0]hexane, the diastereomeric ratio of cis and trans isomers can often be determined by integrating the distinct resonances in the ¹H NMR spectrum of the crude reaction mixture. orgsyn.orgnih.govrsc.org The diastereomeric ratio can also be calculated from the crude ¹H NMR. nih.govacs.org
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the cyclopropyl (B3062369) carbons and the carbons adjacent to the nitrogen atom are characteristic of the 3-azabicyclo[3.1.0]hexane framework. orgsyn.orgsemanticscholar.org The constitution of various derivatives has been established by analyzing both ¹H and ¹³C NMR spectra. beilstein-journals.org
Table 1: Representative NMR Data for 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound | Nucleus | Chemical Shift (δ) ppm |
| trans-isomer of a dibenzyl-substituted vinyl cyclopropane derivative | ¹H | 0.60 (ddd, J = 6.7, 5.5, 4.9 Hz, 1 H), 0.76 (ddd, J = 9.0, 4.6, 4.6 Hz, 1 H), 1.35-1.26 (m, 1 H), 1.79 (ddd, J = 7.1, 4.2, 3.0 Hz, 1 H), 3.60 (d, J = 13.5 Hz, 2 H), 3.70 (d, J = 13.5 Hz, 2 H), 4.83-4.76 (m, 2 H), 5.33 (ddd, J = 17.0, 10.3, 8.5 Hz, 1H), 7.34-7.20 (m, 10H) orgsyn.org |
| trans-isomer of a dibenzyl-substituted vinyl cyclopropane derivative | ¹³C | 15.9, 25.5, 45.1, 58.2, 112.2, 126.8, 128.0, 129.4, 138.4, 139.6 orgsyn.org |
| (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one | ¹³C | 21.85, 33.57, 36.36, 51.95, 52.71, 125.30, 127.32, 128.65, 138.71, 172.61 semanticscholar.org |
| (±)-1-Phenyl-3-(2-phenylethyl)-3-azabicyclo[3.1.0]hexan-2-one | ¹³C | 23.71, 24.18, 34.13, 37.74, 50.22, 54.33, 122.11, 126.42, 126.78, 128.90, 128.94, 129.88, 136.41, 138.35, 182.02 semanticscholar.org |
Data sourced from published literature for representative 3-azabicyclo[3.1.0]hexane derivatives.
In the synthesis of certain 3-azabicyclo[3.1.0]hexane derivatives, advanced NMR techniques are employed to characterize reactive intermediates. For instance, in electrophilic cyclization reactions involving homoallylic boronates, ¹¹B{¹H} NMR spectroscopy is used to observe the intermediate boronate species. researchgate.net This provides valuable mechanistic insight into the formation of the cyclopropane ring. Furthermore, two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are crucial for unambiguously assigning all proton and carbon signals, especially for complex or novel derivatives. nih.gov These advanced methods help in elucidating the complete stereochemistry of the molecule. bohrium.comunipv.it
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. semanticscholar.orgrsc.orgacs.org For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features.
Table 2: Characteristic IR Absorption Frequencies for 3-Azabicyclo[3.1.0]hexane Systems
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| C-H (alkane) | Stretch | 2921, 2809 | orgsyn.org |
| C=C | Stretch | 1635 | orgsyn.org |
| C=O (amide) | Stretch | 1664 - 1671 | semanticscholar.org |
| C=O (ester) | Stretch | 1718 | semanticscholar.org |
| C≡N | Stretch | 2240 | google.com |
The presence of a secondary amine (N-H) in the parent 3-azabicyclo[3.1.0]hexane would show a characteristic stretching vibration. For derivatives where the nitrogen is substituted, such as in lactams, the carbonyl (C=O) stretch is a prominent peak. semanticscholar.org
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction analysis of single crystals provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. acs.org This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters. For novel 3-azabicyclo[3.1.0]hexane derivatives, obtaining a crystal structure is the gold standard for unambiguous structural and stereochemical assignment. beilstein-journals.orgnih.gov For example, the structure of certain 3-azabicyclo[3.1.0]hexane derivatives has been unequivocally confirmed by single-crystal X-ray analysis. acs.org
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of this compound and for assessing its purity.
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction. nih.govasianpubs.orglibretexts.orgsigmaaldrich.com By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the consumption of starting materials and the formation of products can be visualized. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. libretexts.org For the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, TLC is used to determine the completion of the reaction. nih.gov Visualization is often achieved using UV light or by staining with an iodine chamber. asianpubs.org
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of 3-azabicyclo[3.1.0]hexane derivatives. Given the chiral nature of many of these bicyclic systems, chiral HPLC is particularly crucial for separating enantiomers and determining enantiomeric excess (ee). rsc.org
Research on various 3-azabicyclo[3.1.0]hexane derivatives demonstrates the frequent use of normal-phase chromatography, employing a mobile phase typically consisting of hexane (B92381) and an alcohol like 2-propanol (isopropanol). rsc.org The separation is often achieved on specialized chiral stationary phases. For instance, Daicel CHIRALPAK columns (e.g., AD-3, AD-H, IB) and Phenomenex chiral columns are commonly cited in the literature for achieving baseline separation of enantiomers. rsc.orgdoi.org
The process generally involves dissolving the crude reaction mixture and analyzing it to determine the diastereomeric ratio and enantiomeric excess of the products. rsc.org Purification is then carried out using flash column chromatography or preparative HPLC to isolate the desired stereoisomers. rsc.org Analysis conditions are carefully optimized, including the mobile phase composition and flow rate, to achieve optimal resolution. rsc.orgdoi.org In many published methods, UV detection is used, with wavelengths set at 210 nm or 254 nm, depending on the chromophores present in the molecule. rsc.org
Table 1: Examples of HPLC Conditions for Chiral Separation of 3-Azabicyclo[3.1.0]hexane Derivatives
| Chiral Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte Type | Reference |
| Daicel Chiral IB | Hexanes / 2-propanol = 85:15 | 1.0 | 254 | Azabicyclo[3.1.0]hexane derivative | rsc.org |
| Phenomenex Chiral INA | Hexanes / 2-propanol = 85:15 | 1.0 | 210 | Azabicyclo[3.1.0]hexane derivative | rsc.org |
| Phenomenex Chiral INA | Hexanes / 2-propanol = 90:10 | 1.0 | 210 | Azabicyclo[3.1.0]hexane derivative | rsc.org |
| Phenomenex Chiral INA | Hexanes / 2-propanol = 80:20 | 1.0 | 210 | Azabicyclo[3.1.0]hexane derivative | rsc.org |
| Daicel CHIRALPAK AD-H | n-Hexane / i-PrOH | - | - | 3-Azabicyclo[3.1.0]hexane | doi.orgfigshare.com |
This table is interactive and represents a summary of conditions reported in the literature. Specific retention times are dependent on the exact molecular structure.
In some cases, HPLC analysis is used to monitor reaction conversion and completion before proceeding with workup and purification. google.com The versatility of HPLC makes it an indispensable tool in the synthesis and characterization of these complex nitrogen-containing scaffolds. researchgate.netnih.gov
Gas Chromatography (GC) (if applicable to volatile derivatives)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. nih.gov For N-heterocyclic compounds like this compound, direct analysis by GC can be challenging due to the polarity of the amine functional group, which can lead to peak tailing and poor reproducibility. vt.edu However, GC is highly applicable for the analysis of its more volatile or derivatized forms. vt.eduresearchgate.net
Often, pre-column derivatization is employed to enhance the volatility and thermal stability of amines, as well as to improve chromatographic peak shape and detection sensitivity. researchgate.netsigmaaldrich.com Common derivatization methods include acylation, silylation, or conversion to carbamates. researchgate.net For example, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a reagent used to create tert-butyldimethylsilyl derivatives of heterocyclic aromatic amines, which are then suitable for GC-MS analysis. nih.gov
The coupling of Gas Chromatography with a Mass Spectrometer (GC-MS) is particularly effective, as it combines the separation power of GC with the identification capabilities of MS. nih.govacs.org This combination allows for both the quantification of components in a mixture and their structural confirmation based on mass spectra. researchgate.net The choice of GC column is also critical; capillary columns with stationary phases like HP-5ms are frequently used for the analysis of N-heterocyclic compounds. acs.org
Table 2: Typical GC-MS Parameters for N-Heterocyclic Compound Analysis
| Parameter | Typical Value / Condition | Purpose | Reference |
| Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., HP-5ms) | Provides high-resolution separation of volatile compounds. | acs.org |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. | acs.org |
| Injection Mode | Splitless or Split | Allows for analysis of both trace and higher concentration samples. | acs.org |
| Temperature Program | Initial temp 50 °C, ramped to 280 °C | Separates compounds based on their boiling points and column interactions. | acs.org |
| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) | MS provides structural information; NPD offers high selectivity for nitrogen compounds. | nih.govresearchgate.net |
| Derivatization | Silylation (e.g., with MTBSTFA) or Acylation | Increases volatility and improves peak shape for polar amines. | researchgate.netnih.gov |
This table is interactive and provides a general overview of GC conditions. Specific parameters must be optimized for the analyte of interest.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its analogues. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is routinely used to confirm the elemental composition of a synthesized compound by providing a highly accurate mass measurement, often to four decimal places. mdpi.comrsc.org
When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+), which can then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and serves as a molecular fingerprint. chemguide.co.ukscienceready.com.au For cyclic amines, the molecular ion peak is typically observed, and its odd or even mass can indicate the presence of a nitrogen atom according to the nitrogen rule. libretexts.org
The fragmentation of the 3-azabicyclo[3.1.0]hexane ring system is influenced by the fused cyclopropane and pyrrolidine rings. Cleavage often initiates at the nitrogen atom and the bonds adjacent to it, as these are common fragmentation points in amines. scienceready.com.aulibretexts.org The presence of an ethyl group at the C-1 bridgehead position will significantly influence the fragmentation pattern. Common fragmentation pathways would likely involve the loss of the ethyl group (a loss of 29 mass units, [M-29]+) or cleavage of the bicyclic ring system itself. chemguide.co.uk Analysis of the resulting fragments allows researchers to piece together the original structure. For instance, the mass spectrum for the parent 1-azabicyclo[3.1.0]hexane (C₅H₉N, molecular weight 83.13) is available in databases and can serve as a foundational reference. nist.gov
Table 3: Key Mass Spectrometry Data for Compound Characterization
| Data Point | Description | Significance | Reference |
| Molecular Ion (M+) | The peak corresponding to the intact molecule with one electron removed. | Determines the nominal molecular weight of the compound. | chemguide.co.uk |
| High-Resolution Mass (HRMS) | Precise mass of the molecular ion (e.g., ESI-TOF). | Confirms the elemental formula (e.g., C₈H₁₅N for this compound). | mdpi.comrsc.org |
| [M-C₂H₅]⁺ Fragment | Peak corresponding to the loss of an ethyl radical. | Indicates the presence of an ethyl substituent. | chemguide.co.uklibretexts.org |
| Ring Cleavage Fragments | Peaks resulting from the breaking of the bicyclic system. | Provides information about the core 3-azabicyclo[3.1.0]hexane structure. | libretexts.org |
| Base Peak | The most intense peak in the spectrum. | Represents the most stable fragment ion formed. | chemguide.co.uk |
This table is interactive and outlines the expected mass spectral features for this compound.
By comparing the experimental spectrum with predicted fragmentation patterns and data from related structures, chemists can confidently confirm the identity and structure of this compound. google.com
Applications of 3 Azabicyclo 3.1.0 Hexane Derivatives in Organic Synthesis
Scaffold as a Building Block for Complex Chemical Structures
The rigid, conformationally constrained structure of 3-azabicyclo[3.1.0]hexane makes it an ideal scaffold for building complex chemical architectures. nih.govrcsi.science This framework is a key structural unit in various pharmaceutically active molecules and natural products. nih.govresearchgate.net Its three-dimensional nature is a desirable trait in medicinal chemistry for generating compounds with improved drug-like properties. researchgate.net The scaffold's applications are wide-ranging, from its presence in drug candidates like Bicifadine to its role in the development of fungicides such as Procymidone. researchgate.net The development of synthetic methods to access these scaffolds, often through strategies like 1,3-dipolar cycloadditions, has made them readily available for creating diverse and complex molecules, including various spiro-fused compounds. nih.govbeilstein-journals.org
Notable Compounds Incorporating the 3-Azabicyclo[3.1.0]hexane Core:
| Compound/Class | Significance |
|---|---|
| Bicifadine | A drug candidate for pain treatment. researchgate.net |
| GSK598809 | A selective dopamine (B1211576) D3 receptor antagonist. researchgate.net |
| Boceprevir | An agent used in the treatment of hepatitis C. researchgate.net |
| (+)-duocarmycin A | An antibiotic with anti-tumor activity. researchgate.net |
Role in the Synthesis of Functionalized Heterocyclic Compounds
Derivatives of 3-azabicyclo[3.1.0]hexane are pivotal intermediates in the synthesis of a variety of other functionalized heterocyclic compounds. bohrium.combeilstein-journals.org A prominent method involves the use of [3+2] cycloaddition reactions, where an in-situ generated azomethine ylide reacts with a dipolarophile like a cyclopropene (B1174273). acs.org This strategy facilitates the construction of complex spiro-fused heterocyclic systems, such as 3-spiro[cyclopropa[a]pyrrolizine]oxindoles and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, often in a one-pot, three-component reaction. acs.org These reactions can be catalyzed by various transition metals or proceed under metal-free conditions, offering a versatile toolkit for synthetic chemists. bohrium.com The resulting polycyclic molecules often bear multiple contiguous stereocenters, highlighting the scaffold's utility in creating stereochemically rich structures. researchgate.net
Synthetic Transformations Involving the 3-Azabicyclo[3.1.0]hexane Scaffold:
| Reaction Type | Reactants | Product Class | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Isatins, α-amino acids, cyclopropenes | 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles | acs.org |
| 1,3-Dipolar Cycloaddition | Stable azomethine ylides, cyclopropenes | Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes | beilstein-journals.org |
Derivatization for Library Generation and Structure–Activity Relationship Studies (chemical perspective)
The 3-azabicyclo[3.1.0]hexane skeleton is an excellent template for generating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov From a chemical perspective, SAR involves systematically modifying a lead structure to understand how specific chemical changes affect its biological activity. The defined and rigid nature of the bicyclic core allows for precise, vectoral exploration of chemical space by introducing substituents at various positions. For example, in the development of novel achiral μ opioid receptor ligands, the 3-azabicyclo[3.1.0]hexane framework was systematically derivatized. nih.gov Alterations to the lead structure led to the identification of compounds with picomolar binding affinity and high selectivity for the μ receptor over other opioid receptor subtypes. nih.gov This process demonstrates how the scaffold enables fine-tuning of molecular properties to optimize biological function. nih.gov
Introduction of Specific Chemical Moieties (e.g., Difluoromethyl Groups)
The incorporation of fluorine-containing groups into organic molecules is a key strategy in medicinal and agricultural chemistry to enhance properties like metabolic stability and lipophilicity. nih.gov The difluoromethyl (CHF₂) group is particularly valuable as it can act as a bioisostere of a hydroxyl or thiol group. nih.govresearchgate.net Synthetic methods have been specifically developed to introduce the CHF₂ group onto the 3-azabicyclo[3.1.0]hexane scaffold. researchgate.netnih.gov
One effective strategy involves the photochemical decomposition of CHF₂-substituted pyrazolines, which are generated from the reaction of maleimides and in-situ generated difluorodiazoethane (CF₂HCHN₂). nih.govresearchgate.net This protocol is advantageous due to its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups, producing the desired CHF₂-substituted 3-azabicyclo[3.1.0]hexanes in moderate to excellent yields. nih.gov This method allows for the creation of novel fluorinated building blocks that combine the benefits of the rigid bicyclic core with the unique properties of the difluoromethyl group. researchgate.netresearchgate.net
Development of New Synthetic Reagents and Methodologies
The pursuit of efficient access to the 3-azabicyclo[3.1.0]hexane core has spurred the development of numerous new synthetic reagents and methodologies. nih.gov Significant progress has been made in both transition-metal-catalyzed and transition-metal-free synthetic routes. bohrium.comexlibrisgroup.com
Transition-Metal-Catalyzed Methods: A variety of transition metals, including copper, gold, palladium, and rhodium, have been employed to catalyze the formation of the 3-azabicyclo[3.1.0]hexane ring system. bohrium.com For instance, copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates provides a direct route to these structures. bohrium.com Similarly, dirhodium(II) catalysts have been shown to be highly effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole, even at very low catalyst loadings. researchgate.net
Transition-Metal-Free Methods: There is a growing interest in developing synthetic routes that avoid the use of expensive or toxic transition metals. bohrium.com These methods include iodine-mediated domino reactions of N-allyl enamines and photoinduced oxidative cyclopropanation of ene-ynamides, which offer wide substrate scope under mild conditions. bohrium.com Additionally, three-component reactions, such as the one between aryl aldehydes, malononitrile (B47326), and hydroxylamine (B1172632) hydrochloride, have been developed to produce highly substituted azabicyclo[3.1.0]hexane derivatives in an environmentally friendly manner. acs.org These advancements provide chemists with a diverse and powerful set of tools for constructing this valuable heterocyclic scaffold. bohrium.comnih.gov
Future Research Directions and Perspectives
Innovations in Green Chemistry Approaches for 3-Azabicyclo[3.1.0]hexane Synthesis
The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. Future research will increasingly focus on green approaches for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives to minimize waste, reduce energy consumption, and avoid hazardous reagents. Key innovations are expected in the following areas:
Catalyst- and Solvent-Free Conditions: Researchers are developing cascade reactions that proceed under solvent- and catalyst-free conditions, often utilizing ultrasound irradiation or simple heating. clockss.org These methods offer significant environmental benefits by eliminating the need for organic solvents and expensive, often toxic, metal catalysts.
Water-Based Synthesis: The use of water as a reaction solvent is a cornerstone of green chemistry. One-pot, three-component reactions have been successfully developed for the synthesis of complex 1-azabicyclo[3.1.0]hex-3-ene derivatives in water, demonstrating high atom economy and excellent yields without the need for any catalyst or organic solvents.
Transition-Metal-Free Catalysis: While transition metals are powerful catalysts, concerns about their cost and toxicity are driving research into metal-free alternatives. bohrium.com Calcium-catalyzed cycloisomerization of 1,6-enynes and iodine-mediated domino reactions of N-allyl enamines represent promising avenues for the construction of the azabicyclic core without relying on precious metals. bohrium.com
Atom Economy: Multicomponent reactions (MCRs) will continue to be a major focus, as they allow the construction of complex molecules like 3-azabicyclo[3.1.0]hexanes from simple, readily available starting materials in a single step, maximizing atom economy.
Chemo- and Regioselective Functionalization of the Azabicyclic Core
The ability to selectively introduce functional groups at specific positions on the 3-azabicyclo[3.1.0]hexane scaffold is crucial for tuning its biological activity and physicochemical properties. The core structure presents multiple potential reaction sites, making chemo- and regioselectivity a significant challenge and a rich area for future research.
Targeting C-H Bonds: Direct C–H functionalization is an increasingly powerful tool in organic synthesis. A flexible two-step protocol involving a tailored CpxRhIII catalyst has been shown to achieve alkenyl C–H functionalization to create disubstituted cis-cyclopropanes with high enantioselectivity, which are then cyclized to form the 3-azabicyclo[3.1.0]hexane ring. acs.orgresearchgate.net Future work will likely expand the scope of direct C-H activation at various positions on the pre-formed bicyclic scaffold.
Selective Ring Functionalization: Research has demonstrated methods for selective functionalization, such as a three-step sequence involving Sonogashira coupling, 5-exo-dig cyclization, and ionic hydrogenation to produce 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones with high diastereoselectivity. acs.org The ionic hydrogenation step is particularly notable for its chemoselectivity, reducing the enamide without opening the cyclopropane (B1198618) ring. acs.org
Spirocyclic Derivatives: A significant area of exploration involves the synthesis of spiro-fused derivatives, where the azabicyclic core is linked to other ring systems like oxindoles or acenaphthylene-1(2H)-one. nih.govnih.gov These complex structures are often accessed through 1,3-dipolar cycloaddition reactions of azomethine ylides, and future research will focus on controlling the regioselectivity of these cycloadditions to generate diverse and novel molecular architectures. researchgate.netnih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, scalability, and the ability to telescope multi-step sequences. nih.gov The integration of flow chemistry is a key future direction for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Enhanced Safety and Scalability: Many key reactions for building the azabicyclic scaffold, such as those involving diazo compounds or vinyl azides, can be hazardous on a large scale in batch reactors. nih.govacs.org Continuous flow platforms enable the in situ generation and immediate consumption of these reactive intermediates, minimizing risks and allowing for safe, scalable production. nih.govnih.gov
Telescoped Synthesis: Flow reactors facilitate telescoped processes where the crude output from one reaction is directly used as the input for the next, eliminating the need for intermediate workup and purification. acs.org This has been demonstrated for the synthesis of both exo- and endo-isomers of 3-azabicyclo[3.1.0]hexanes on a gram scale without chromatographic purification. nih.govacs.org A convenient method for the multikilogram continuous flow cyclopropanation to form a key azabicyclo-[3.1.0]-hexane carboxylate intermediate has also been developed, showcasing a significant yield increase compared to batch processes. acs.orgresearchgate.net
Table 1: Comparison of Batch vs. Flow Synthesis for Azabicyclic Compounds
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with hazardous intermediates (e.g., azides, diazo compounds) due to accumulation. | Significantly safer; hazardous intermediates are generated and consumed in situ. nih.govnih.gov |
| Scalability | Challenging to scale; issues with heat transfer and mixing. | Readily scalable by extending reaction time or using larger reactors. acs.org |
| Reaction Control | Less precise control over temperature, pressure, and mixing. | Precise control over reaction parameters, leading to higher reproducibility and yields. acs.org |
| Process | Requires isolation and purification of intermediates, leading to longer total synthesis time. | Enables telescoped, multi-step synthesis without intermediate isolation, reducing overall time. nih.govacs.org |
| Yield | Often lower due to side reactions and degradation over long reaction times. | Often higher yields due to rapid processing and precise control. acs.org |
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity
The synthesis of single enantiomers is critical in medicinal chemistry, as different stereoisomers can have vastly different biological activities. A major focus of future research is the development of new catalytic systems to produce 3-azabicyclo[3.1.0]hexane derivatives with high enantioselectivity.
High-Turnover Dirhodium(II) Catalysis: The dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is a key method for forming the scaffold. nih.gov A significant breakthrough has been the demonstration that these reactions can be performed with catalyst loadings as low as 0.005 mol%, a level of efficiency previously thought to be limited to more reactive donor/acceptor carbenes. thieme-connect.deacs.org Future work will aim to discover even more active catalysts. The choice of catalyst, such as Rh₂(esp)₂, has been shown to be critical for optimizing yield. acs.org
Table 2: Optimization of Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole
| Entry | Catalyst (mol %) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) |
|---|---|---|---|---|
| 1 | Rh₂(OAc)₄ (0.5) | 25 | 20 | 1:1.1 |
| 2 | Rh₂(OAc)₄ (0.005) | 70 | 9 | 1:1.2 |
| 3 | Rh₂(oct)₄ (0.005) | 70 | 32 | 1:1.2 |
| 4 | Rh₂(esp)₂ (0.005) | 70 | 28 | 1:1.1 |
| 5 | Rh₂(esp)₂ (0.005) | 90 | 76 | 1:1.1 |
Data adapted from a 2024 study in Organic Letters, showcasing the effect of catalyst and temperature on the reaction. nih.govacs.org
Alternative Catalytic Systems: Beyond rhodium, other transition metals are being explored. Silver(I)-catalyzed oxidative cyclopropanation of 1,6-enynes provides a highly atom-economical, oxidant-free route to the scaffold. researchgate.netacs.org Palladium-catalyzed one-pot sequences involving allylic substitution and oxidative cyclization have also been developed, using chiral ligands like SPRIX to achieve high enantioselectivity (up to 90% ee). doi.org
Asymmetric C-H Activation: The combination of different catalysts in a single process is a powerful strategy. A two-step protocol using a CpxRhIII catalyst for an initial enantioselective C-H activation/cyclopropanation followed by a Cp*IrIII-catalyzed cyclization provides an elegant route to highly substituted, chiral 3-azabicyclo[3.1.0]hexanes. acs.org
Computational Design of New 3-Azabicyclo[3.1.0]hexane-Based Scaffolds
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery. These methods will be increasingly applied to the 3-azabicyclo[3.1.0]hexane system to accelerate the design and discovery of new bioactive molecules.
Mechanism Elucidation: Density Functional Theory (DFT) methods are being used to thoroughly study the mechanisms of reactions that form the azabicyclic ring, such as 1,3-dipolar cycloadditions. researchgate.net A deeper mechanistic understanding allows chemists to better predict reaction outcomes and design more efficient synthetic routes.
Structure-Activity Relationship (SAR) Studies: Computational investigation into the stereo-electronic factors that govern stereoselectivity is crucial. rsc.org For example, studies on inverse hydride shuttle catalysis for synthesizing azabicyclic frameworks help unravel the origins of stereocontrol, guiding the development of more selective reactions. rsc.org
Virtual Screening and Property Prediction: In silico ADMET (adsorption, distribution, metabolism, excretion, and toxicity) analysis can be performed on virtual libraries of 1-Ethyl-3-azabicyclo[3.1.0]hexane derivatives to prioritize compounds with promising drug-like properties for synthesis. nih.govnih.gov This approach saves significant time and resources by focusing experimental efforts on the most promising candidates. Future research will leverage these predictive models to design novel scaffolds with tailored affinities for specific biological targets. researchgate.net
Q & A
Q. What are the primary synthetic routes for 1-Ethyl-3-azabicyclo[3.1.0]hexane, and how do reaction conditions influence diastereoselectivity?
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically employs palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, achieving high yields (>80%) and diastereoselectivity (dr > 20:1) under mild conditions (60°C, 12h) . For 1-ethyl substitution, reductive alkylation of preformed bicyclic amines (e.g., 3-azabicyclo[3.1.0]hexane) with ethylating agents like ethyl iodide is common. Key variables include:
Q. How does the bicyclic scaffold influence the compound’s biological activity?
The rigid 3-azabicyclo[3.1.0]hexane core imposes conformational constraints, enhancing binding affinity to targets like σ receptors and monoamine transporters. For example:
- σ1 receptor binding : The 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold exhibits Ki values < 10 nM due to optimal spatial alignment of the aryl and amine groups .
- Triple reuptake inhibition : 1-Aryl-6-alkoxyalkyl derivatives (e.g., compound 15 ) show balanced SERT/NET/DAT inhibition (IC₅₀ < 50 nM) via hydrophobic interactions with transporter pockets .
Structural analogs lacking the cyclopropane ring (e.g., piperidines) show 10–100x lower potency, highlighting the scaffold’s importance .
Advanced Research Questions
Q. What strategies resolve enantiomers of this compound, and how does stereochemistry affect pharmacological profiles?
Enantiomeric resolution is critical, as activity often resides in a single stereoisomer. Methods include:
- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak AD-H) with hexane/IPA eluents .
- X-ray crystallography : Absolute configuration of (+)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane (2v ) was confirmed as 1R,5S via single-crystal analysis .
Pharmacological impact : The (+)-enantiomer of bicifadine (2b ) is 50x more potent in analgesia assays than the (-)-form, linked to preferential μ-opioid receptor interactions .
Q. How can Suzuki-Miyaura coupling expand functional diversity for structure-activity relationship (SAR) studies?
Suzuki-Miyaura cross-coupling of tertiary trifluoroborate salts enables rapid diversification at the 1-position:
- Scope : Compatible with aryl/heteroaryl bromides (pyridines, thiophenes) under Pd(PPh₃)₄ catalysis (80°C, 12h, 70–90% yields) .
- SAR insights : Introducing electron-withdrawing groups (e.g., -CF₃) at the aryl ring enhances σ2 receptor selectivity (Ki σ2/σ1 < 0.1) .
Limitations: Sterically hindered substrates (e.g., 2,6-disubstituted aryl) require bulky ligands (XPhos) to prevent β-hydride elimination .
Q. What in vivo models validate the therapeutic potential of this compound derivatives?
- Analgesia : Mouse writhing assays show ED₅₀ values < 10 mg/kg for 1-(4-methylphenyl) analogs, comparable to morphine but with reduced respiratory depression .
- Antidepressant activity : Forced swim tests (FST) in rats reveal reduced immobility time (30–50% at 20 mg/kg) for 6-alkoxyalkyl derivatives, correlating with triple reuptake inhibition .
Key metrics : Brain-to-plasma ratios > 4 confirm blood-brain barrier penetration .
Key Challenges & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
